molecular formula C21H29N5O2 B2454934 4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1173055-69-0

4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2454934
CAS RN: 1173055-69-0
M. Wt: 383.496
InChI Key: JBFVNUOXJSWXHU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidine is an essential component of the genetic material of deoxyribonucleic acid and has various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amino group might participate in acid-base reactions, while the pyrimidine ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Compounds with pyrrolo[3,4-d]pyrimidine frameworks are synthesized through various methods, including condensation reactions and ring cyclization processes. For example, 3-hydroxy-4,6-dimethylpyrrolo[3,2-d]pyrimidine-5,7(4H,6H)-dione derivatives were obtained through condensation followed by intramolecular cyclization, demonstrating the versatility of synthetic approaches for creating pyrrolopyrimidine derivatives (Yoneda et al., 1982).

  • Structural Analysis : X-ray crystallography and spectroscopic methods are extensively used to determine the structural parameters of these compounds. For instance, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione was analyzed, providing insights into the molecular conformation and intermolecular interactions within the crystal lattice (Rajnikant et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For instance, many pyrimidine derivatives have been described with a wide range of biological potential i.e., anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial, etc .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, development of synthesis methods, and investigation of its mechanism of action .

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-6-(2-piperidin-1-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-24(2)16-8-6-15(7-9-16)19-18-17(22-21(28)23-19)14-26(20(18)27)13-12-25-10-4-3-5-11-25/h6-9,19H,3-5,10-14H2,1-2H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFVNUOXJSWXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCN4CCCCC4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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